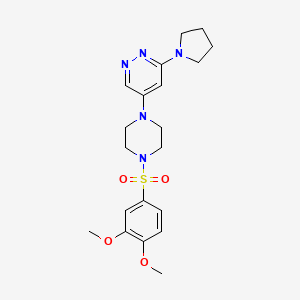![molecular formula C18H14N2O3S B2930076 Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 391876-95-2](/img/structure/B2930076.png)
Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions would depend on the substituents present on the thiazole ring.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate, have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Anticancer Potential
Research has indicated that thiazole compounds exhibit anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis. This makes them valuable in the design of novel anticancer drugs .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole derivatives are well-documented. They can modulate inflammatory pathways, which may lead to the development of new anti-inflammatory medications for conditions like arthritis .
Antidiabetic Applications
Some thiazole derivatives have shown promise in the treatment of diabetes. They may influence insulin release or mimic its action, thereby helping in blood glucose regulation .
Neuroprotective Effects
Thiazole compounds have potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. They may protect nerve cells from damage and improve cognitive functions .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-23-17(22)14-9-7-13(8-10-14)16(21)20-18-19-15(11-24-18)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHARJVIBTBBMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
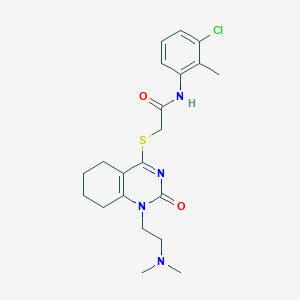

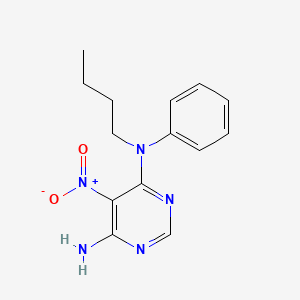

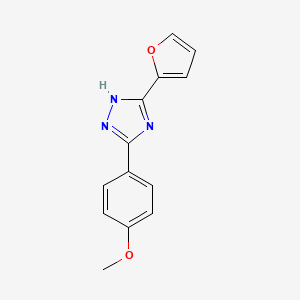


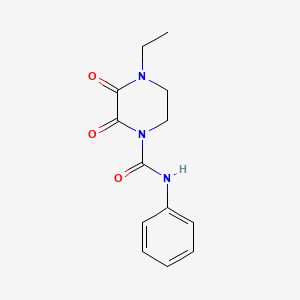
![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)
![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)
